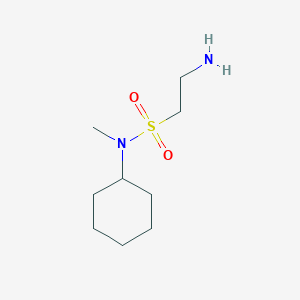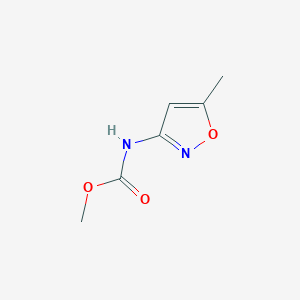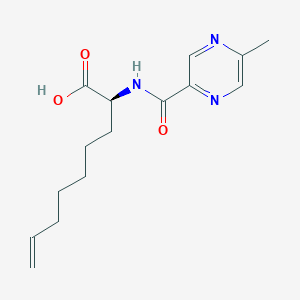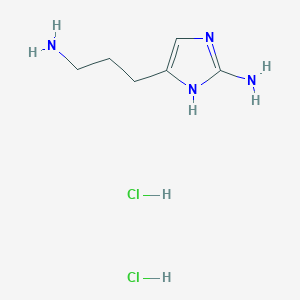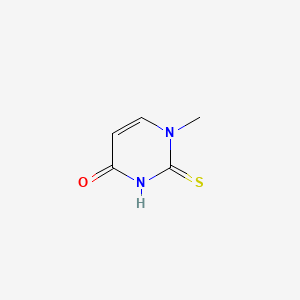![molecular formula C11H14ClNO2 B8786596 4-[2-chloroethyl(ethyl)amino]benzoic acid CAS No. 2045-21-8](/img/structure/B8786596.png)
4-[2-chloroethyl(ethyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)-: is a chemical compound with the molecular formula C11H13Cl2NO2 and a molecular weight of 262.132 g/mol . It is also known by other names such as benzoic acid nitrogen mustard and 4-(bis(2-chloroethyl)amino)benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- typically involves the reaction of p-aminobenzoic acid with 2-chloroethyl ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.
Oxidation and Reduction Reactions: The aromatic ring and amino groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is used as a precursor for the synthesis of other compounds. It can also be used in studies involving nucleophilic substitution and other reaction mechanisms .
Biology and Medicine: The compound has potential applications in medicine, particularly in the development of anticancer agents. Its structure is similar to that of nitrogen mustards, which are known for their cytotoxic properties. Research is ongoing to explore its efficacy and safety in cancer treatment .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products. Its reactivity and versatility make it a valuable intermediate in various synthetic processes .
Wirkmechanismus
The mechanism of action of benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- involves the formation of reactive intermediates that can interact with biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, p-(bis(2-chloroethyl)amino)-
- 4-(Bis(2-chloroethyl)amino)benzoic acid
- Benzoic acid nitrogen mustard
Uniqueness: Benzoic acid, p-(N-(2-chloroethyl)-N-ethylamino)- is unique due to its specific structure, which combines the properties of benzoic acid with the reactivity of chloroethyl and ethylamino groups.
Eigenschaften
CAS-Nummer |
2045-21-8 |
|---|---|
Molekularformel |
C11H14ClNO2 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
4-[2-chloroethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H14ClNO2/c1-2-13(8-7-12)10-5-3-9(4-6-10)11(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
ULODYZDCGAFRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)
